molecular formula C10H21NO B15295554 {1-[(Propan-2-yl)amino]cyclohexyl}methanol

{1-[(Propan-2-yl)amino]cyclohexyl}methanol

Katalognummer: B15295554
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: NNDKDFNIJKDOCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[(Propan-2-yl)amino]cyclohexyl}methanol is an organic compound with the molecular formula C10H21NO. It is a useful intermediate in various chemical syntheses and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Propan-2-yl)amino]cyclohexyl}methanol typically involves the reaction of cyclohexanone with isopropylamine, followed by reduction. The reaction conditions often include:

    Cyclohexanone: The starting material.

    Isopropylamine: The amine source.

    Reducing Agent: Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Solvent: Solvents like ethanol or tetrahydrofuran (THF) are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

{1-[(Propan-2-yl)amino]cyclohexyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylmethanol derivatives.

    Substitution: Formation of N-substituted cyclohexylmethanol derivatives.

Wissenschaftliche Forschungsanwendungen

{1-[(Propan-2-yl)amino]cyclohexyl}methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of {1-[(Propan-2-yl)amino]cyclohexyl}methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylmethanol: Similar structure but lacks the amino group.

    Isopropylamine: Contains the amino group but lacks the cyclohexyl ring.

    Cyclohexanone: The ketone precursor used in the synthesis.

Uniqueness

{1-[(Propan-2-yl)amino]cyclohexyl}methanol is unique due to its combination of a cyclohexyl ring, an amino group, and a hydroxyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic pathways.

Eigenschaften

Molekularformel

C10H21NO

Molekulargewicht

171.28 g/mol

IUPAC-Name

[1-(propan-2-ylamino)cyclohexyl]methanol

InChI

InChI=1S/C10H21NO/c1-9(2)11-10(8-12)6-4-3-5-7-10/h9,11-12H,3-8H2,1-2H3

InChI-Schlüssel

NNDKDFNIJKDOCF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1(CCCCC1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.